molecular formula C7H8N2O3 B8465492 2-Amino-4-methyl-5-nitrophenol

2-Amino-4-methyl-5-nitrophenol

Cat. No. B8465492
M. Wt: 168.15 g/mol
InChI Key: WZSBYBXNPKFJTA-UHFFFAOYSA-N
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Patent
US04407930

Procedure details

To 120 ml of stirring concentrated sulfuric acid at room temperature was added 12.0 g (0.0252 mol) of 5-nitro-2-p-toluenesulfonamido-p-cresol tosylate. Complete solution occurred without exotherm in 15 minutes. After stirring 11/2 hours the reaction was poured into 1500 ml of water and extracted with ethyl acetate. The organic layer was washed with aqueous sodium carbonate, dried over magnesium sulfate and concentrated under reduced pressure to yield 3.6 g (85 percent) of pure product as an orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-nitro-2-p-toluenesulfonamido-p-cresol tosylate
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.S([O:16][C:17]1[C:22]([NH:23]S(C2C=CC(C)=CC=2)(=O)=O)=[CH:21][C:20]([CH3:34])=[C:19]([N+:35]([O-:37])=[O:36])[CH:18]=1)(C1C=CC(C)=CC=1)(=O)=O>O>[NH2:23][C:22]1[C:17]([OH:16])=[CH:18][C:19]([N+:35]([O-:37])=[O:36])=[C:20]([CH3:34])[CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
5-nitro-2-p-toluenesulfonamido-p-cresol tosylate
Quantity
12 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC1=CC(=C(C=C1NS(=O)(=O)C1=CC=C(C=C1)C)C)[N+](=O)[O-]
Step Three
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring 11/2 hours the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=CC(=C(C=C1O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.